

Introduction & Nomenclature Standardization

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Compound of Interest

Compound Name: *lauroyl Coenzyme A (ammonium salt)*
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In lipidomics and metabolic research, the dual nomenclature of intermediate metabolites frequently causes fragmentation in database indexing and literature reviews. Lauroyl-CoA and dodecanoyl-CoA are identical chemical entities, representing the thioester formed between coenzyme A (CoA) and the 12-carbon saturated fatty acid, lauric acid[1].

"Dodecanoyl-CoA" is the systematic IUPAC nomenclature, precisely denoting the 12-carbon aliphatic chain[1]. Conversely, "lauroyl-CoA" is the trivial name derived from lauric acid, which remains the preferred terminology in clinical biochemistry and enzymology[2]. For drug development professionals—particularly those designing lipid nanoparticles (LNPs) or targeting mitochondrial disorders—recognizing this synonymy is the first step in accurately mapping metabolic pathways and querying structural databases.

Chemical Identity and Structural Biology

Lauroyl-CoA is a medium-chain fatty acyl-CoA[1]. Structurally, it consists of a highly polar, bulky coenzyme A moiety linked via a high-energy thioester bond to a hydrophobic 12-carbon acyl tail. This amphipathic nature makes it practically insoluble in aqueous physiological environments without the assistance of carrier proteins, yet it is highly reactive in intracellular lipid trafficking[2].

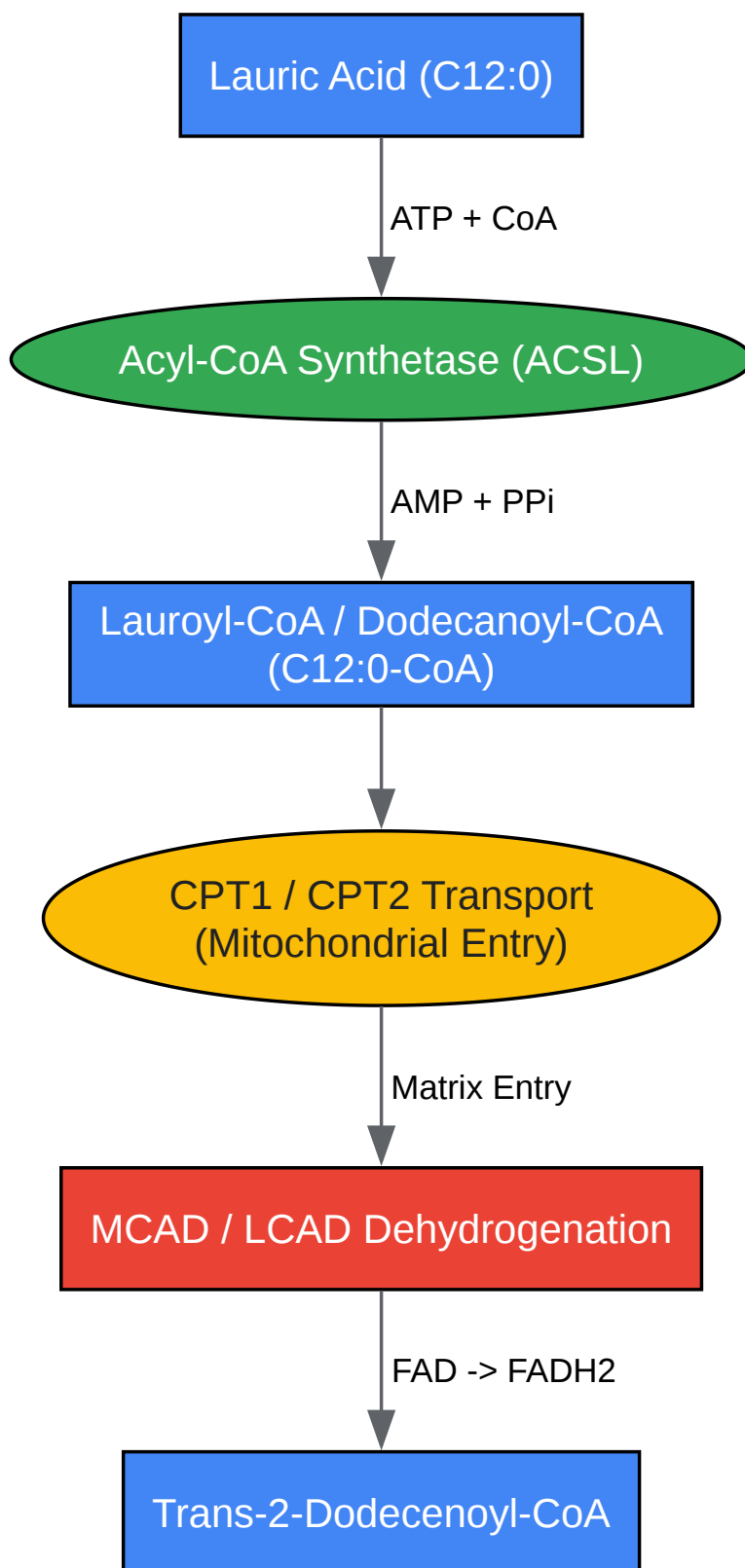
Table 1: Physicochemical and Structural Properties of Lauroyl-CoA / Dodecanoyl-CoA

Property	Value	Context / Source
Systematic Name	S-Dodecanoyl-coenzyme A	IUPAC standard nomenclature[1]
Common Synonyms	Lauroyl-CoA, C12:0-CoA	Prevailing biochemical literature[2]
Chemical Formula	C33H58N7O17P3S	Exact Mass: 949.28 Da[3]
Computed LogP	1.35 to 5.84	Indicates high hydrophobicity of the acyl tail[3]
Metabolic Role	Intermediate metabolite	Primary substrate for MCAD and LCAD[4]

Metabolic Pathways & Enzymatic Dynamics

Lauroyl-CoA serves as a critical node in mitochondrial beta-oxidation[4]. Free lauric acid is first activated by Acyl-CoA Synthetase (ACSL) in the cytosol. The resulting lauroyl-CoA is then shuttled across the mitochondrial membranes via the Carnitine Palmitoyltransferase (CPT1/CPT2) transport system.

Causality in Enzymatic Specificity: Once inside the mitochondrial matrix, lauroyl-CoA sits exactly at the boundary of chain-length specificity for dehydrogenation. It is uniquely co-processed by both Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD)[4]. During catalysis, MCAD utilizes a specific active-center interaction (a Thr136-flavin N(1) hydrogen bond) to modulate the redox potential of the FAD cofactor, facilitating the extraction of a hydride from the beta-carbon of lauroyl-CoA to yield trans-2-dodecenoyl-CoA[5]. Mutations in the ACADM gene (such as the prevalent p.K304E variant) cause protein misfolding, severely impairing this dehydrogenation step and leading to MCAD deficiency (MCADD)[6].



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Caption: Metabolic activation and initial beta-oxidation step of Lauroyl-CoA.

Experimental Workflows: LC-MS/MS Quantification Protocol

Accurate quantification of lauroyl-CoA is notoriously difficult. The molecule is highly susceptible to alkaline hydrolysis, and traditional Solid Phase Extraction (SPE) methods often result in the irreversible loss of short- and medium-chain acyl-CoAs[7].

A Self-Validating System: To guarantee trustworthiness, the following LC-MS/MS protocol utilizes 5-sulfosalicylic acid (SSA) for direct protein precipitation[7]. By spiking a stable isotope-labeled internal standard (SIL-IS) directly into the raw biological matrix before any chemical manipulation, the assay becomes a self-validating system. Any subsequent loss due to matrix effects, degradation, or ion suppression is proportionally matched by the SIL-IS, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

- **Quenching & Spiking:** Immediately quench the biological sample (e.g., tissue homogenate) in ice-cold 10% 5-sulfosalicylic acid (SSA)[7]. Immediately spike in 10 μ L of 13 C-labeled lauroyl-CoA (SIL-IS).
- **Protein Precipitation:** Vortex for 30 seconds and incubate on ice for 10 minutes.
 - **Causality:** SSA rapidly lowers the pH, inducing protein aggregation while protecting the fragile thioester bond of lauroyl-CoA from alkaline hydrolysis, completely bypassing the need for SPE[7].
- **Centrifugation:** Centrifuge the homogenate at $15,000 \times g$ for 15 minutes at 4°C . Transfer the clarified supernatant to an autosampler vial.
- **UHPLC Separation:** Inject 5 μ L onto a reverse-phase C18 column (e.g., 2.6 μm , 150 mm)[8]. Utilize a binary gradient of 5 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
 - **Causality:** Ammonium acetate acts as a volatile ion-pairing agent, neutralizing the highly polar phosphate groups on the CoA moiety to improve peak shape, while the acetonitrile gradient effectively elutes the hydrophobic dodecanoyl tail[7].

- MS/MS Detection: Operate the tandem mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode[7]. Monitor the specific precursor-to-product ion transition (typically m/z 950.3 \rightarrow 428.0), which represents the diagnostic cleavage of the phosphopantetheine moiety.



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Caption: Self-validating LC-MS/MS workflow for Lauroyl-CoA quantification.

Implications in Drug Development

Mastery over lauroyl-CoA/dodecanoyl-CoA analytics is highly relevant in two cutting-edge therapeutic arenas:

- Pharmacological Chaperones for MCADD: Because MCADD is primarily a conformational disorder caused by misfolded variants of the MCAD enzyme, drug developers are actively screening for small-molecule pharmacological chaperones[6]. Assays that accurately quantify the clearance of lauroyl-CoA versus the accumulation of its downstream enoyl-CoA products serve as the definitive pharmacodynamic biomarkers for chaperone efficacy *in vitro*[6].
- Targeted Lipid Nanoparticles (LNPs): The dodecanoyl aliphatic chain is frequently incorporated into the design of novel ionizable lipids used for mRNA delivery (e.g., vaccines and gene therapies). Understanding how endogenous acyl-CoA synthetases metabolize these synthetic lipids into dodecanoyl-CoA analogs is paramount for predicting the hepatic clearance, half-life, and potential hepatotoxicity of next-generation LNP formulations.

References

- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs National Institutes of Health (NIH)[[Link](#)]
- Structure Database (LMSD) - Lauroyl-CoA LIPID MAPS[[Link](#)]

- lauroyl-CoA | C33H58N7O17P3S | CID 165436 PubChem (NIH)[[Link](#)]
- Showing NP-Card for Lauroyl-CoA (NP0087068) NP-MRD [[Link](#)]
- Mechanistic studies on Medium Chain Acyl-CoA Dehydrogenase KOPS - University of Konstanz[[Link](#)]
- Characterization of variant forms of medium-chain acyl-CoA dehydrogenase (MCAD) Universidade de Lisboa[[Link](#)]
- Two novel variants of human medium chain acyl-CoA dehydrogenase (MCAD) ResearchGate[[Link](#)]
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs ResearchGate[[Link](#)]

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